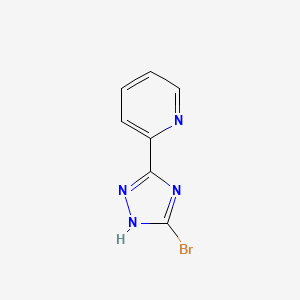

2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine

Descripción

Nitrogen-based heterocyclic chemistry is a cornerstone of organic and medicinal chemistry, with a vast amount of research dedicated to the development of novel molecules. chemicalbook.com These compounds are integral to numerous pharmaceuticals, agrochemicals, and materials. nih.govorganic-chemistry.org Among these, structures combining 1,2,4-triazole (B32235) and pyridine (B92270) rings are of significant interest due to the unique chemical properties and biological activities these individual scaffolds impart.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(5-bromo-1H-1,2,4-triazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIVYLRDPMZJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472001 | |

| Record name | 2-(3-BROMO-1H-1,2,4-TRIAZOL-5-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219508-87-9 | |

| Record name | 2-(3-BROMO-1H-1,2,4-TRIAZOL-5-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Bromo 1h 1,2,4 Triazol 5 Yl Pyridine and Analogous Systems

Strategies for 1,2,4-Triazole (B32235) Ring Construction

The formation of the 1,2,4-triazole ring is a cornerstone of synthesizing the target molecule. Various synthetic routes have been developed to construct this key heterocyclic motif, ranging from classical cyclization reactions to modern multi-component approaches.

Cyclization Reactions to Form the Triazole Core

Cyclization reactions are a fundamental approach to constructing the 1,2,4-triazole core. These methods typically involve the condensation of precursors containing the necessary nitrogen and carbon atoms, followed by an intramolecular cyclization to form the five-membered ring.

One common strategy involves the reaction of amidines or their derivatives with hydrazines. For instance, N-(pyridin-2-yl)benzimidamides can undergo PIFA-mediated intramolecular annulation to form 1,2,4-triazolo[1,5-a]pyridines, which are structurally related to the target molecule. organic-chemistry.org This method highlights the formation of a direct N-N bond under metal-free oxidative conditions, offering a pathway to fused triazole systems. organic-chemistry.org

Another versatile method is the oxidative cyclization of hydrazones. Heterocyclic hydrazones, when treated with selenium dioxide, can construct fused 1,2,4-triazoles with moderate to good yields. isres.org Similarly, iodine-catalyzed oxidative coupling of hydrazones and amines provides a metal-free pathway to 1,3,5-trisubstituted 1,2,4-triazoles. isres.org These reactions proceed through a cascade of C-H functionalization, double C-N bond formation, and subsequent oxidative aromatization.

Furthermore, the cyclization of acyl derivatives of semicarbazides or thiosemicarbazides in an alkaline solution is a well-established method for preparing 1,2,4-triazoles. The specific reaction conditions can influence the final product, allowing for the synthesis of various derivatives.

The following table summarizes key cyclization strategies for 1,2,4-triazole synthesis:

| Starting Materials | Reagents/Conditions | Product Type | Reference(s) |

| N-(pyridin-2-yl)benzimidamides | PIFA | 1,2,4-triazolo[1,5-a]pyridines | organic-chemistry.org |

| Heterocyclic hydrazones | SeO2 | Fused 1,2,4-triazoles | isres.org |

| Hydrazones and amines | I2/TBHP | 1,3,5-trisubstituted 1,2,4-triazoles | isres.org |

| Acyl thiosemicarbazides | Alkaline solution | 1,2,4-triazole-3-thiols |

Multi-component Reaction (MCR) Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 1,2,4-triazoles in a single step from three or more starting materials. These reactions are highly valued for their ability to rapidly generate molecular diversity. rsc.org

A notable MCR for 1,2,4-triazole synthesis involves the reaction of nitriles, hydrazines, and an additional component that provides the remaining carbon atom. For example, a copper-catalyzed one-pot reaction of amides and nitriles can produce 3,5-disubstituted-1,2,4-triazoles through a cascade of addition and oxidative cyclization. nih.govfrontiersin.org

Another MCR approach involves the reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) in the presence of an alcohol. This electrochemical method can yield 1,5-disubstituted and 1-aryl 1,2,4-triazoles without the need for strong oxidants or transition-metal catalysts. A base-promoted, metal-free, three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones has also been reported to produce hybrid molecules containing a 1,2,4-triazole ring. rsc.org

The table below highlights some multi-component reaction strategies for 1,2,4-triazole synthesis:

| Components | Catalyst/Conditions | Product Type | Reference(s) |

| Amides, Nitriles | Copper catalyst, O2 | 3,5-disubstituted-1,2,4-triazoles | nih.govfrontiersin.org |

| Aryl hydrazines, Paraformaldehyde, NH4OAc, Alcohols | Electrochemical | 1,5-disubstituted and 1-aryl 1,2,4-triazoles | |

| 1,3-diones, β-nitrostyrenes, Aldehyde hydrazones | Na2CO3 | Hybrid 1,2,4-triazoles | rsc.org |

Transformations of Precursor Heterocyclic Compounds

The 1,2,4-triazole ring can also be formed through the transformation of other heterocyclic systems. This approach can be particularly useful when the precursor heterocycle is readily available. For instance, a base-promoted tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles can provide a range of functionalized isres.orgnih.govnih.govtriazolo[1,5-a]pyridines. organic-chemistry.org

Metalation Synthesis Techniques

While not a primary ring-forming strategy, metalation of the 1,2,4-triazole ring is a crucial technique for its subsequent functionalization. The deprotonation of the N-H proton on the triazole ring using a suitable base generates a nucleophilic triazolide anion, which can then react with various electrophiles. This method is particularly relevant for introducing substituents onto the pre-formed triazole core. Palladium-catalyzed cross-coupling reactions, for example, are widely used to form C-C bonds between a halogenated triazole and a suitable coupling partner, such as a boronic acid or an organozinc reagent. nih.gov

Introduction of the Bromine Substituent and Pyridyl Moiety

The synthesis of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine requires the specific placement of the bromine atom at the 3-position and the pyridyl group at the 5-position of the 1,2,4-triazole ring. This can be achieved through two main strategies: functionalization of a pre-formed 2-(1H-1,2,4-triazol-5-yl)pyridine or construction of the triazole ring with the substituents already in place or introduced in a regioselective manner.

Regioselective Functionalization of the 1,2,4-Triazole Ring

A plausible synthetic route to the target compound involves the initial synthesis of 2-(1H-1,2,4-triazol-5-yl)pyridine followed by regioselective bromination. The synthesis of the pyridyl-triazole core can be accomplished by reacting 2-cyanopyridine (B140075) with hydrazine (B178648) to form the corresponding amidrazone, which can then be cyclized with a suitable one-carbon synthon. nih.gov

Once the 2-(1H-1,2,4-triazol-5-yl)pyridine is obtained, the next critical step is the regioselective bromination at the C3 position. The electronic properties of the pyridine (B92270) and triazole rings will direct the electrophilic substitution. The triazole ring is generally electron-deficient, making direct electrophilic substitution challenging. However, under specific conditions, direct halogenation can be achieved. For instance, regioselective bromination of fused pyridine N-oxides has been reported using mild brominating agents. While this is on a different system, it demonstrates the principle of regiocontrolled halogenation.

An alternative and often more reliable method for introducing the bromine atom is through a Sandmeyer-type reaction, starting from a 3-amino-5-(pyridin-2-yl)-1H-1,2,4-triazole precursor. The amino group can be converted to a diazonium salt and subsequently displaced by a bromide ion.

Another powerful strategy involves the use of palladium-catalyzed cross-coupling reactions. This would typically involve the synthesis of a 3,5-dihalo-1,2,4-triazole followed by a regioselective Suzuki or Stille coupling to introduce the pyridyl group at the 5-position, leaving the bromine at the 3-position. The success of this approach hinges on the differential reactivity of the two halogen atoms. researchgate.net

The following table outlines potential strategies for introducing the bromo and pyridyl substituents:

| Synthetic Strategy | Key Intermediates | Key Reactions |

| Route 1: Bromination of a pre-formed pyridyl-triazole | 2-(1H-1,2,4-triazol-5-yl)pyridine | Regioselective electrophilic bromination |

| Route 2: Building the ring with substituents | 2-Pyridinecarboximidohydrazide and a bromine-containing C1 synthon | Cyclization |

| Route 3: Cross-coupling approach | 3,5-Dibromo-1H-1,2,4-triazole and a pyridylboronic acid | Regioselective Suzuki coupling |

Approaches for Pyridine Annulation or Linkage

The construction of the pyridine-triazole linkage is a critical step in the synthesis of compounds like this compound. Annulation strategies, where the pyridine ring is formed, and linkage strategies, where pre-existing rings are joined, are both employed.

One common approach involves the cyclocondensation of a pyridine-containing starting material. For instance, the synthesis of rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridines can be achieved from the readily available 2-hydrazinopyridine (B147025), which is reacted with substituted aromatic aldehydes. rsc.org This method directly links the triazole and pyridine rings through a fused system. Another strategy involves the reaction of 2-aminopyridine (B139424) with nitriles in the presence of a copper bromide catalyst, proceeding through a consecutive addition–oxidative cyclization mechanism to form 1,2,4-triazolo[1,5-a]pyridines. mdpi.com

The Bohlmann-Rahtz reaction represents a classic and adaptable method for pyridine synthesis. Modified Bohlmann-Rahtz procedures can be used in one-pot, three-component cyclocondensation processes to prepare polysubstituted pyridines. core.ac.uk This involves the reaction of a 1,3-dicarbonyl compound, ammonia, and an alkynone, which could be adapted to incorporate a triazole moiety. core.ac.uk Similarly, functionalization of a pre-formed 1,2,3-triazole can lead to the formation of a linked pyridine ring through multi-component reactions. researchgate.net

Advanced Synthetic Techniques and Conditions

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, yield, and environmental impact of synthesizing complex heterocyclic systems.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various triazole and triazolopyridine derivatives.

For example, a catalyst-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides is performed under microwave conditions. mdpi.comresearchgate.net This approach highlights the dual benefits of microwave energy and the avoidance of a metal catalyst. mdpi.comresearchgate.net Microwave-assisted one-pot, three-component syntheses have also been developed for novel bioactive thiazolyl-pyridazinediones, demonstrating the broad applicability of this technology in creating complex heterocycles efficiently. nih.gov The synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via cyclization with hydrazines followed by N-acylation can be completed in just one minute with an 85% yield under microwave irradiation, a significant improvement over the 4+ hours required by conventional methods. nih.gov

| Compound Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 1,2,4-Triazolo[1,5-a]pyridines | Microwave-Assisted, Catalyst-Free | Short | Good to Excellent | mdpi.comresearchgate.net |

| 3-Aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-ones | Microwave-Assisted | 5 minutes | 96% | nih.gov |

| 1,3,5-Trisubstituted-1,2,4-triazoles | Microwave-Assisted, One-Pot | 1 minute | 85% | nih.gov |

| 1,3,5-Trisubstituted-1,2,4-triazoles | Conventional | > 4 hours | Not specified | nih.gov |

Catalyst-Free and Environmentally Conscious Approaches

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that minimize or eliminate the use of hazardous catalysts and solvents. Catalyst-free approaches for synthesizing triazolopyridine systems are particularly noteworthy.

A recently developed eco-friendly method synthesizes 1,2,4-triazolo[1,5-a]pyridines under microwave conditions without any catalyst or additive. mdpi.comresearchgate.net The reaction proceeds through a tandem mechanism involving transamidation, nucleophilic addition, and condensation, showcasing high efficiency and broad substrate tolerance. mdpi.comresearchgate.net These environmentally conscious methods reduce waste and potential toxicity associated with metal catalysts, making them attractive for sustainable chemical production. mdpi.comresearchgate.net

One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot reactions, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time savings. Several one-pot strategies have been devised for the synthesis of triazole and pyridine-containing molecules.

A mild and operationally simple one-pot synthesis of substituted rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridines has been developed, starting from 2-hydrazinopyridine and aromatic aldehydes at room temperature. rsc.org This method is noted for its functional group tolerance and atom economy. rsc.org Similarly, three-component reactions are a hallmark of one-pot strategies. The synthesis of 2-triazolyl imidazo[1,2-a]pyridines has been accomplished through a three-component A³ coupling followed by cyclization, using a recyclable nanocopper oxide catalyst. rsc.org Another example is the synthesis of new rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyrimidine derivatives from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate (B1235776) in a single pot. nih.gov These multi-component, one-pot approaches provide facile access to complex molecular architectures from simple precursors. nih.govnih.gov

| Target Compound Class | Components/Starting Materials | Key Features | Reference |

|---|---|---|---|

| rsc.orgresearchgate.netmdpi.comTriazolo[4,3-a]pyridines | 2-Hydrazinopyridine, Aromatic Aldehydes | Mild conditions, Room temperature, Atom-economic | rsc.org |

| Polysubstituted Pyridines | 1,3-Dicarbonyl compound, Ammonia, Alkynone | Three-component, Modified Bohlmann-Rahtz | core.ac.uk |

| 1,4-Disubstituted 1,2,3-Triazoles | Benzyl (B1604629) bromides/Aryl amines, Sodium azide, Alkynes | Copper-free bimetallic catalyst, Room temperature | rsc.org |

| 2-Triazolyl-imidazo[1,2-a]pyridines | 1-Alkyl-1,2,3-triazole-4-carbaldehyde, Amidine, Terminal alkynes | Three-component, Recyclable nano copper oxide catalyst | rsc.org |

| rsc.orgresearchgate.netmdpi.comTriazolo[4,3-a]pyrimidines | 5-Amino-1-phenyl-1H-1,2,4-triazoles, Aromatic aldehydes, Ethyl acetoacetate | Three-component, Good yields | nih.gov |

Considerations for Scale-Up Synthesis and Late-Stage Functionalization

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability, cost-effectiveness, and safety. Synthetic routes that are robust and high-yielding are essential. The catalyst-free microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines has demonstrated its utility in a scale-up reaction, indicating its potential for larger-scale production. mdpi.com

Late-stage functionalization (LSF) is a powerful strategy for diversifying complex molecules, such as pharmaceuticals, at a late point in their synthesis. unimi.it This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without resorting to de novo synthesis. unimi.it For pyridine-containing molecules, LSF can be challenging due to selectivity issues, but various strategies have been developed. unimi.it The "post-click" functionalization of 1,2,3-triazoles is an emerging tactic for the late-stage modification of these scaffolds, providing opportunities to create diverse molecular architectures. nih.gov This approach allows for modifications to be made after the core triazole ring has been formed, enhancing synthetic flexibility. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 2 3 Bromo 1h 1,2,4 Triazol 5 Yl Pyridine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathways

HRMS analysis would provide the high-precision mass of the molecular ion, which is essential for confirming the elemental composition (C₇H₅BrN₄). Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation patterns, helping to confirm the connectivity of the pyridine (B92270) and bromo-triazole rings.

Single-Crystal X-ray Diffraction (SCXRD) Studies

Determination of Crystal System and Space Group:SCXRD is the gold standard for unambiguous structure determination. This technique would provide precise bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the solid state. This analysis would also determine the crystal system (e.g., monoclinic, triclinic) and the space group, which describe the symmetry of the crystal lattice.

Without experimental results from these analytical methods, a detailed and scientifically accurate article on the advanced characterization of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine cannot be constructed. The scientific community awaits the synthesis and thorough characterization of this compound to fill this gap in the chemical literature.

Molecular Conformation, Planarity, and Torsion Angles within the 1,2,4-Triazole-Pyridine Scaffold

The molecular structure of this compound is characterized by the linkage of two heterocyclic rings: a pyridine ring and a 1,2,4-triazole (B32235) ring. Both of these rings are inherently aromatic and, therefore, tend to be planar. In similar structures, the dihedral angle between the planes of the triazole and pyridine rings is a key conformational parameter. For instance, in related 1,2,4-triazolo[4,3-a]pyridin-3-amine, the dihedral angle between the pyridine and 1,2,4-triaza ring is small, indicating a nearly planar conformation. mdpi.com

The degree of planarity in the combined scaffold is influenced by the electronic interactions between the two rings and any steric hindrance from substituents. The linkage between the two rings allows for some rotational freedom, which is described by the torsion angles. In the absence of significant steric hindrance, an energetically favorable conformation would likely involve a high degree of planarity to maximize π-system conjugation between the rings. However, crystal packing forces can also influence the final observed torsion angles in the solid state.

Based on data from analogous structures, the torsion angles within the 1,2,4-triazole-pyridine framework are expected to be close to 0° or 180°, indicative of a largely planar arrangement. For example, studies on other bicyclic systems with fused pyridine and five-membered heterocyclic rings show very small dihedral angles, confirming the tendency towards planarity. khanacademy.org

Table 1: Expected Torsion Angles in the 1,2,4-Triazole-Pyridine Scaffold (Note: Atom numbering is hypothetical and for illustrative purposes)

| Torsion Angle | Expected Value (°) |

| N(1)-C(5)-C(6)-N(7) | ~0 or ~180 |

| C(4)-C(5)-C(6)-C(10) | ~0 or ~180 |

Analysis of Intramolecular Bond Lengths and Bond Angles

The intramolecular bond lengths and angles within the this compound molecule are dictated by the hybridization of the constituent atoms (primarily sp²) and the aromatic nature of the heterocyclic rings. The bond lengths are expected to be intermediate between typical single and double bonds due to electron delocalization.

Within the pyridine ring, the C-C and C-N bond lengths will be characteristic of aromatic systems. Similarly, the 1,2,4-triazole ring will exhibit C-N and N-N bond lengths that reflect its aromatic character. The C-Br bond length is anticipated to be within the typical range for a bromine atom attached to an sp²-hybridized carbon. The bond angles within the five- and six-membered rings are expected to be close to the ideal 108° and 120°, respectively, with minor deviations due to the presence of heteroatoms and the bromine substituent.

Table 2: Representative Intramolecular Bond Lengths from Analogous Structures (Å)

| Bond | Expected Length (Å) |

| C-Br | 1.85 - 1.90 |

| C-N (Triazole) | 1.32 - 1.38 |

| N-N (Triazole) | 1.37 - 1.41 |

| C-C (Pyridine) | 1.38 - 1.40 |

| C-N (Pyridine) | 1.33 - 1.35 |

| C-C (inter-ring) | 1.45 - 1.49 |

Table 3: Representative Intramolecular Bond Angles from Analogous Structures (°)

| Angle | Expected Value (°) |

| C-N-N (Triazole) | ~108 - 112 |

| N-C-N (Triazole) | ~110 - 115 |

| C-C-C (Pyridine) | ~118 - 121 |

| C-N-C (Pyridine) | ~117 - 119 |

| C(Triazole)-C(Pyridine)-N(Pyridine) | ~115 - 120 |

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound will be governed by a variety of non-covalent interactions, which collectively determine the supramolecular architecture.

Hydrogen bonds are expected to be significant in directing the crystal packing. wikipedia.org The 1,2,4-triazole ring contains both a hydrogen bond donor (the N-H group) and acceptor sites (the other nitrogen atoms). This facilitates the formation of robust N–H···N hydrogen bonds, which often lead to the creation of chains or dimeric motifs in the crystal lattice. mdpi.com

Table 4: Expected Hydrogen Bonding Geometries

| Donor-H···Acceptor | Type | Expected Distance (Å) |

| N-H···N | Strong | 2.8 - 3.1 |

| C-H···N | Weak | 3.2 - 3.6 |

| C-H···Br | Weak | 3.5 - 3.9 |

The planar, aromatic nature of both the pyridine and 1,2,4-triazole rings makes them susceptible to π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. In the crystal lattice, molecules are likely to arrange themselves in a parallel or offset fashion to facilitate these stabilizing interactions, often forming columnar stacks. The centroid-to-centroid distance between stacked rings is typically in the range of 3.3 to 3.8 Å. researchgate.net The presence of both pyridine and triazole rings allows for both homo- (pyridine-pyridine, triazole-triazole) and hetero- (pyridine-triazole) stacking arrangements. researchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

For this compound, a Hirshfeld surface analysis would be expected to reveal the following:

H···H contacts: These typically represent the largest contribution to the Hirshfeld surface, arising from the numerous hydrogen atoms on the molecular periphery. researchgate.net

Br···H/H···Br contacts: These would appear as distinct "wings" in the 2D fingerprint plot, quantifying the C–H···Br hydrogen bonds. nih.gov

N···H/H···N contacts: Sharp spikes in the fingerprint plot would correspond to the strong N–H···N hydrogen bonds. mdpi.com

C···H/H···C contacts: These would represent weaker C-H···π interactions.

C···C and C···N contacts: These would provide evidence for the presence of π-π stacking interactions.

Computational Chemistry and Theoretical Investigations of 2 3 Bromo 1h 1,2,4 Triazol 5 Yl Pyridine

Quantum Chemical Calculations (Ab Initio and Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research due to their balance of accuracy and computational efficiency. irjweb.comnih.gov Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with appropriate basis sets such as 6-311++G(d,p) are frequently employed to predict the properties of heterocyclic systems. irjweb.comnih.govresearchgate.net These calculations provide a detailed picture of the molecule's geometry, electronic landscape, and reactivity.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine, this process involves calculating the molecular energy at various geometries until a minimum is found. This optimized structure represents the molecule's most probable conformation in the ground state.

Theoretical calculations for related triazolopyridine systems have shown that the pyridine (B92270) and triazole rings are nearly coplanar, with only a small dihedral angle between them. mdpi.com For the title compound, the optimized geometry would reveal key structural parameters. DFT calculations would predict that the bond lengths within the pyridine and triazole rings exhibit values characteristic of their aromatic nature. For instance, C-N bond lengths in the triazole ring are typically around 1.31 to 1.39 Å. mdpi.comnih.gov The C-Br bond length is also a critical parameter determined during optimization. Vibrational frequency analysis is subsequently performed on the optimized structure to confirm that it corresponds to a true energy minimum, indicated by the absence of imaginary frequencies. nih.gov

Table 1: Predicted Geometrical Parameters for this compound This table presents hypothetical, yet plausible, data based on typical values for similar structures calculated using DFT/B3LYP methods.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | 1.895 Å |

| C-N (Pyridine-Triazole Link) | 1.460 Å |

| N-N (Triazole Ring) | 1.390 Å |

| Dihedral Angle (Pyridine-Triazole) | ~5.5° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.comirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.govirjweb.com A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring and the triazole moiety, while the LUMO is likely concentrated on the triazolo-pyridine system. mdpi.com The presence of the electronegative bromine atom can also influence the energy levels and distribution of these orbitals. The HOMO-LUMO gap for similar triazole derivatives has been calculated to be in the range of 4-5 eV, suggesting significant kinetic stability. nih.govajchem-a.com

Table 2: Predicted Frontier Molecular Orbital Energies This table presents hypothetical, yet plausible, data based on typical values for similar structures calculated using DFT/B3LYP methods.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.45 eV |

| LUMO Energy | -1.95 eV |

| Energy Gap (ΔE) | 4.50 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-deficient) and are prone to nucleophilic attack. nih.gov Green areas denote neutral potential.

In the MEP map of this compound, the most negative potential (red/yellow) is expected to be localized around the nitrogen atoms of both the pyridine and triazole rings, identifying them as the primary sites for electrophilic interactions. irjweb.comresearchgate.net The area around the hydrogen atom attached to the triazole nitrogen and the bromine atom would likely show regions of positive potential (blue).

Charge distribution analysis, such as Mulliken population analysis, provides quantitative values for the atomic charges. uni-muenchen.de This analysis helps to understand the electronic structure and dipole moment of the molecule. The nitrogen atoms are predicted to carry significant negative charges, confirming their role as electron-donating centers, while the carbon atom attached to the bromine would have a positive charge. irjweb.com

Table 3: Predicted Mulliken Atomic Charges for Key Atoms This table presents hypothetical, yet plausible, data based on typical values for similar structures calculated using DFT/B3LYP methods.

| Atom | Predicted Charge (a.u.) |

|---|---|

| N (Pyridine) | -0.580 |

| N (Triazole, adjacent to Py) | -0.415 |

| C (bonded to Br) | +0.210 |

| Br | -0.095 |

Spectroscopic Property Predictions and Simulations

Computational methods are highly effective in predicting and interpreting various types of molecular spectra. By simulating spectra, researchers can assign experimental bands to specific molecular vibrations or electronic transitions, providing a deeper understanding of the molecule's structure and properties. nih.govnih.gov

Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra, which arise from electronic transitions between molecular orbitals. nih.gov The simulation for this compound would likely predict strong absorptions in the UV region, corresponding to π→π* transitions within the conjugated aromatic system.

Simulated Infrared (IR) and Raman spectra are calculated by determining the vibrational frequencies of the molecule. nih.govcardiff.ac.uk These simulations are invaluable for assigning the various peaks in experimentally obtained spectra to specific vibrational modes, such as C-H stretching, C=N stretching of the rings, and the C-Br stretching frequency. The theoretical vibrational wavenumbers are often scaled by a factor to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental data. nih.gov

Table 4: Predicted Major Vibrational Frequencies and Electronic Transitions This table presents hypothetical, yet plausible, data based on typical values for similar structures calculated using DFT/B3LYP methods.

| Spectroscopic Feature | Predicted Wavenumber/Wavelength | Assignment |

|---|---|---|

| IR Frequency | ~3100 cm⁻¹ | N-H Stretch (Triazole) |

| IR Frequency | ~1600 cm⁻¹ | C=N/C=C Stretch (Rings) |

| Raman Frequency | ~650 cm⁻¹ | C-Br Stretch |

| UV-Vis λmax | ~275 nm | π→π* Transition |

Luminescence properties, such as fluorescence, are governed by the transition of a molecule from an excited electronic state back to its ground state. The Stokes shift is the difference in energy (or wavelength) between the maximum of the absorption and emission spectra. nih.gov A large Stokes shift is often desirable for applications in imaging and sensing.

Computational prediction of emission spectra involves optimizing the geometry of the molecule in its first excited state (S1) and then calculating the energy of the transition back to the ground state geometry. The difference between the calculated absorption and emission energies provides the theoretical Stokes shift. nih.gov Triazole and pyridine derivatives are known to exhibit fluorescence, and theoretical calculations can help to understand the nature of the excited states and the factors influencing their luminescent properties. mdpi.comresearchgate.net The predicted Stokes shift for molecules with similar structures can be substantial, often exceeding 7000 cm⁻¹. mdpi.com

Reactivity and Stability Studies

Theoretical calculations are crucial for understanding the reactivity and stability of heterocyclic compounds like this compound. These studies provide foundational data on the molecule's energetic landscape and structural preferences.

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy)

While specific experimental thermodynamic values for this compound are not extensively documented in the literature, they can be reliably predicted using computational methods. Density Functional Theory (DFT) is a powerful tool for calculating the thermodynamic properties of molecules. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), key parameters including enthalpy of formation, entropy, and heat capacity can be determined. rsc.org

These calculations provide insight into the molecule's stability. For instance, the total energy computed at a specific level of theory can be used to compare the stability of different isomers or conformers. rsc.org Thermodynamic functions are typically calculated at various temperatures to understand their behavior under different conditions.

Table 1: Representative Calculated Thermodynamic Parameters for a Heterocyclic System

| Parameter | Value | Unit |

|---|---|---|

| Total Energy | Value dependent on theory level | Hartrees |

| Enthalpy | Calculated value | kJ/mol |

| Entropy | Calculated value | J/mol·K |

| Gibbs Free Energy | Calculated value | kJ/mol |

Note: This table illustrates the type of data generated from DFT calculations for heterocyclic compounds; specific values for the title compound require a dedicated computational study.

Investigation of Tautomeric Equilibria of the 1H-1,2,4-Triazole Moiety

The 1,2,4-triazole (B32235) ring is known to exhibit prototropic tautomerism, a phenomenon critical to its chemical reactivity and biological interactions. researchgate.net For this compound, the proton on the triazole ring can potentially reside on one of three nitrogen atoms, leading to the 1H, 2H, and 4H tautomers.

Theoretical modeling is essential for determining the relative stability of these tautomeric forms. Quantum-chemical calculations, such as those performed using the M06-2X functional, can predict the relative energies of each tautomer in both the gas phase and in various solvents. researchgate.net For structurally similar 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines, studies have shown that the 1H-tautomer is generally the most stable form. This preference is influenced by factors such as intramolecular hydrogen bonding and the electronic nature of the substituents on the triazole ring. researchgate.net Analysis of the Natural Bond Orbital (NBO) charge distribution and dipole moments for each tautomer further elucidates the reasons for their relative stabilities. researchgate.net

Non-Linear Optical (NLO) Properties Assessment

Computational chemistry provides a powerful framework for assessing the Non-Linear Optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. The NLO response of a molecule is determined by its ability to alter its charge distribution under an external electric field. This is quantified by parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β).

DFT calculations are widely used to predict these NLO properties. For related bromophenyl-triazole derivatives, studies have employed functionals like M06 to compute these values. dntb.gov.ua A large hyperpolarizability value, particularly β, indicates a significant NLO response. researchgate.net The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is also critical; a small HOMO-LUMO energy gap often correlates with higher polarizability and enhanced NLO activity, as it facilitates intramolecular charge transfer. dntb.gov.uaresearchgate.net

Table 2: Example of Calculated NLO Properties for a Bromophenyl-Triazole Derivative

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 2.76 | Debye |

| Mean Polarizability (α) | 6.09 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ | esu |

Data is illustrative and based on calculations for similar triazole derivatives. rsc.orgresearchgate.net The magnitude of these values suggests potential for NLO applications.

Energy Framework Analysis of Solid-State Interactions and Crystal Packing

Understanding the three-dimensional arrangement of molecules in the solid state is key to predicting material properties. Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. iucr.orgrasayanjournal.co.in This analysis is typically preceded by Hirshfeld surface analysis, which maps and quantifies the various intermolecular contacts (e.g., H···H, C···H, H···Br). nih.gov

The analysis generates 3D graphical representations where the interaction energies are depicted as cylinders connecting the centroids of interacting molecules; the radius of the cylinder is proportional to the strength of the interaction. nih.gov This provides a clear visual topology of the packing, highlighting the dominant forces and the pathways of strongest interaction.

Table 3: Intermolecular Interaction Energies from Energy Framework Analysis for a Related Bromo-triazolyl-pyridine System

| Energy Component | Typical Contribution |

|---|---|

| Electrostatic | Moderate |

| Dispersion | Dominant |

| Total Energy | Strongest along specific crystal axes |

This table summarizes the general findings for similar molecular crystals, where dispersion forces are the primary drivers of crystal packing. iucr.orgnih.gov

Coordination Chemistry of 2 3 Bromo 1h 1,2,4 Triazol 5 Yl Pyridine As a Ligand

Ligand Design and Donor Atom Capabilities of Pyridyl-Triazole Scaffolds

The design of pyridyl-triazole ligands is centered around their ability to act as versatile building blocks in coordination chemistry. These scaffolds combine the coordination geometry of both pyridines and triazoles, offering multiple potential binding sites for metal ions. The nitrogen atoms of both the pyridine (B92270) and triazole rings can act as effective donors, allowing for a range of coordination modes.

Multidentate Coordination Modes (e.g., Bidentate, Monodentate, Tetradentate, Bridging)

Pyridyl-triazole ligands are known for their ability to adopt various coordination modes, a characteristic that is fundamental to their utility in constructing diverse coordination compounds. These modes are dictated by the number and arrangement of donor atoms, the nature of the metal ion, and the reaction conditions.

Monodentate Coordination: In some instances, only one of the available nitrogen atoms, typically from the more basic pyridine ring, may coordinate to a metal center. This mode is less common when chelation is possible but can be observed in complexes with multiple competing ligands.

Bidentate Coordination: The most common coordination mode for simple pyridyl-triazole ligands is bidentate, where the ligand chelates to a metal center through a nitrogen atom from the pyridine ring and an adjacent nitrogen atom from the triazole ring. This forms a stable five-membered chelate ring, which is entropically favored.

Tridentate and Tetradentate Coordination: By incorporating additional donor groups into the pyridyl-triazole framework, ligands with higher denticity can be designed. For instance, a structurally related ligand, 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine, has been shown to act as a tridentate ligand, coordinating to an Fe(II) ion through the nitrogen atoms of the pyrazole, pyridine, and triazole moieties. iucr.orgiucr.orgresearchgate.net

Bridging Coordination: The 1,2,4-triazole (B32235) ring is particularly well-suited to act as a bridging ligand, linking two or more metal centers. This bridging can occur through the N1 and N2 atoms of the triazole ring, leading to the formation of dinuclear, polynuclear, or polymeric structures. researchgate.net This bridging capability is a key feature in the design of magnetic materials and coordination polymers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridyl-triazole ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can influence the final product's structure and nuclearity. Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques.

Complexation with Transition Metal Ions (e.g., Fe(II), Cu(II), Pt(II/IV), Zn(II))

Pyridyl-triazole ligands have been successfully complexed with a wide range of transition metal ions, yielding complexes with interesting electronic and magnetic properties.

Fe(II) Complexes: Iron(II) complexes of pyridyl-triazole ligands are of particular interest due to their potential to exhibit spin-crossover (SCO) behavior, where the spin state of the metal ion can be switched by external stimuli such as temperature or light. A notable example is the Fe(II) complex with the related ligand 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine, which forms a low-spin [FeL₂] complex. iucr.orgiucr.orgresearchgate.net

Cu(II) Complexes: Copper(II) complexes with pyridyl-triazole ligands have been extensively studied for their magnetic properties. The bridging capability of the triazole ring can mediate magnetic exchange interactions between copper centers, leading to either antiferromagnetic or ferromagnetic coupling. The geometry around the Cu(II) ion, which can range from square planar to trigonal bipyramidal, plays a crucial role in determining the nature and strength of these interactions.

Pt(II/IV) Complexes: Platinum complexes with pyridyl-triazole ligands have been investigated for their potential applications in materials science and as anticancer agents. The square planar geometry of Pt(II) is well-suited for coordination with bidentate pyridyl-triazole ligands. Oxidative addition reactions can then be used to generate octahedral Pt(IV) complexes. researchgate.net

Zn(II) Complexes: Zinc(II) complexes with pyridyl-triazole ligands are often studied for their luminescence properties and their ability to form coordination polymers. Due to the d¹⁰ electronic configuration of Zn(II), its complexes are diamagnetic and often exhibit fluorescence, making them suitable for applications in sensors and optoelectronic devices. nih.govfigshare.com

Structural Elucidation of Coordination Complexes (X-ray Diffraction)

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination complexes. This technique provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For the Fe(II) complex of the related ligand 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine, X-ray diffraction revealed a pseudo-octahedral coordination environment around the central iron ion. iucr.orgiucr.orgresearchgate.net The two tridentate ligands coordinate to the Fe(II) center, with the nitrogen atoms from the pyrazole, pyridine, and triazole rings of each ligand occupying the coordination sites. The average Fe-N bond distance was determined to be 1.949 Å, which is indicative of a low-spin state for the Fe(II) ion. iucr.orgresearchgate.net

Table 1: Selected Bond Lengths for [Fe(C₁₇H₁₂BrN₆O)₂]·2MeOH

| Bond | Length (Å) |

| Fe—N(pyrazole) | 1.95 |

| Fe—N(pyridine) | 1.90 |

| Fe—N(triazole) | 1.99 |

Data derived from a structurally similar compound: 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine. iucr.orgiucr.orgresearchgate.net

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes are governed by the nature of the metal ion, its oxidation state, and the ligand field environment.

Electronic Properties: The electronic properties of pyridyl-triazole complexes can be investigated using techniques such as UV-Vis spectroscopy. The observed absorption bands can be assigned to ligand-centered (π-π*) transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) bands. The energies of these transitions provide insights into the electronic structure of the complex.

Magnetic Properties: The magnetic properties of complexes with paramagnetic metal ions, such as Fe(II) and Cu(II), are typically studied using magnetic susceptibility measurements as a function of temperature. For the Fe(II) complex of the related bromo-substituted ligand, the low-spin state (S=0) was confirmed by the average Fe-N bond distance. iucr.orgresearchgate.net In polynuclear copper(II) complexes, the magnetic data can be used to determine the nature and magnitude of the magnetic exchange coupling between the metal centers.

Formation of Polynuclear Complexes and Coordination Polymers

The ability of the 1,2,4-triazole moiety to act as a bridge between metal centers is a key feature that facilitates the formation of polynuclear complexes and coordination polymers. researchgate.netfigshare.com These extended structures are of great interest due to their potential applications in areas such as magnetism, catalysis, and gas storage.

The reaction of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine with suitable metal ions under appropriate conditions is expected to yield a variety of polynuclear architectures. The precise nature of the resulting structure will depend on factors such as the metal-to-ligand ratio, the coordination preferences of the metal ion, and the presence of coordinating counter-ions or solvent molecules.

For example, the N1 and N2 atoms of the triazole ring can bridge two metal centers, leading to the formation of dinuclear units. These dinuclear building blocks can then be further linked into one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. The pyridine nitrogen can either be coordinated to one of the bridged metal ions or act as a terminal ligand. The bromo-substituent may also play a role in the solid-state packing of these extended structures through halogen bonding interactions. Zinc(II) is a particularly good candidate for the formation of coordination polymers with pyridyl-triazole ligands due to its flexible coordination geometry. nih.govfigshare.comresearchgate.net

Ligand Reactivity within Coordination Spheres (e.g., Oxidative Addition Reactions)

Following an extensive search of available scientific literature, no specific experimental or theoretical studies detailing the reactivity of coordinated this compound in oxidative addition reactions were identified. Research focusing on the activation of the carbon-bromine (C-Br) bond or other intramolecular transformations within the coordination sphere of a metal complex bearing this particular ligand appears to be limited or not publicly documented.

Oxidative addition is a fundamental reaction class in organometallic chemistry where a metal complex with a relatively low oxidation state is oxidized by the cleavage of a substrate's bond. This process typically increases the metal's oxidation state and coordination number. For a ligand such as this compound, a potential, though currently undocumented, oxidative addition pathway could involve the intramolecular activation of the C-Br bond by the coordinated metal center.

While studies on related pyridyl and triazolyl ligands have demonstrated a rich variety of coordination modes and reactivity, including catalytic applications, specific data on the intramolecular reactivity of the bromo-substituent in this compound remains elusive. Further research would be necessary to explore and characterize the potential for this ligand to undergo oxidative addition or other transformations within a metal's coordination sphere.

Advanced Applications and Research Directions in Materials, Catalysis, and Chemical Biology

Applications in Materials Science

The distinct electronic and structural characteristics of 2-(3-bromo-1H-1,2,4-triazol-5-YL)pyridine make it a promising candidate for various applications in materials science, from electronic devices to energetic materials.

Electron-Transport and Hole-Blocking Properties

In the realm of organic electronics, materials possessing efficient electron-transport and hole-blocking capabilities are crucial for the performance of devices such as organic light-emitting diodes (OLEDs). The pyridine (B92270) and 1,2,4-triazole (B32235) components of this compound suggest its potential as an electron-transporting material. Pyridine-based compounds have been recognized for their electron-deficient nature, which facilitates electron injection and transport. For instance, derivatives like 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) have demonstrated high electron mobility and are considered promising electron-transporting layers in organic solar cells, leading to enhanced device performance. rsc.orgresearchgate.net

The 1,2,4-triazole moiety also contributes to these properties. Triazole-based materials are known for their high triplet energies and good electron-transport characteristics. The presence of the electron-withdrawing bromine atom on the triazole ring can further enhance the electron-accepting nature of the molecule, potentially improving its electron transport capabilities. This combination of a pyridine ring and a brominated triazole ring suggests that this compound could serve as an effective electron-transport and hole-blocking material in various organic electronic devices.

Organic Light-Emitting Devices (OLEDs, PHOLEDs, PLEDs)

The potential for high triplet energy in triazole-containing compounds makes them particularly suitable for use in phosphorescent organic light-emitting diodes (PhOLEDs). In PhOLEDs, both singlet and triplet excitons can be harvested for light emission, leading to high internal quantum efficiencies. nih.govresearchgate.net Host materials in the emissive layer of a PhOLED must have a triplet energy higher than that of the phosphorescent dopant to prevent energy back-transfer. The 1,2,4-triazole unit is a well-known building block for high-energy host materials. researchgate.net

Furthermore, iridium(III) complexes incorporating 1,2,4-triazole-based ligands have been investigated as emitters in blue PhOLEDs, demonstrating high external quantum efficiencies. researchgate.net The pyridine-triazole structure of this compound could be utilized either as a ligand to form new phosphorescent emitters or as a host material in the emissive layer of OLEDs. Its anticipated high triplet energy and electron-transporting properties are advantageous for achieving efficient and stable device performance.

Table 1: Performance of selected OLEDs using triazole- or pyridine-based materials

| Device Type | Material | Role | Max. EQE (%) | Reference |

|---|---|---|---|---|

| Blue PhOLED | Iridium(III) complex with 1,2,4-triazole ligand | Emitter | 27.8 | researchgate.net |

| Green PhOLED | Bipolar iridium complex with phenylpyridine ligand | Emitter | >20 | rsc.org |

| Blue PhOLED | BePyPy (beryllium complex with pyrazolyl-pyridine ligand) | Host | 19.7 | skku.edu |

Liquid Crystalline and Optical Waveguide Materials

Heterocyclic compounds, including those with triazole and pyridine rings, are of interest in the design of liquid crystalline materials due to their unique optical properties. researchgate.net The rigid core provided by the fused ring system, along with the potential for introducing long alkyl chains, can induce mesomorphic behavior. While specific studies on the liquid crystalline properties of this compound are not available, related triazole derivatives have been shown to exhibit liquid crystal phases. researchgate.netrdd.edu.iqcnrs.fr

In the field of photonics, organic materials are being explored for the fabrication of optical waveguides. uni-hannover.demdpi.com Triazole-based supramolecular structures have been shown to act as optical waveguides that propagate photoluminescence. researchgate.net Polymer optical waveguide sensors have been developed using iron-amino-triazole complexes, where the spin-crossover transition of the complex, which changes its optical properties, is utilized for sensing. uni-hannover.demdpi.com The ability of this compound to form complexes with metal ions opens up possibilities for its use in similar sensor applications.

Organic Photovoltaic Cells and Energy Storage Devices

In organic photovoltaic (OPV) cells, electron-transporting layers (ETLs) play a crucial role in extracting and transporting electrons to the cathode. As discussed, pyridine-based materials have shown promise as ETLs in organic solar cells. rsc.orgnii.ac.jp The electron-deficient nature of the pyridine and triazole rings in this compound suggests its potential application as an ETL material in OPVs.

For energy storage, covalent organic frameworks (COFs) and related porous organic materials are being investigated as electrode materials in batteries. Covalent organic nanosheets containing triazole units have been demonstrated as high-capacity anode materials for lithium-ion batteries, exhibiting excellent cycling stability. researchgate.net The ability of the triazole and pyridine nitrogens in this compound to coordinate with metal ions could be exploited in the design of novel electrode materials for next-generation energy storage devices.

Metal-Organic Frameworks (MOFs) and Energetic Materials (EMs)

The pyridine and triazole moieties in this compound make it an excellent ligand for the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials with a porous structure, formed by the coordination of metal ions or clusters with organic linkers. Pyridine- and triazole-based ligands are widely used in the synthesis of MOFs with diverse topologies and functionalities. rsc.orgmdpi.comrsc.org The resulting MOFs can have applications in gas storage, separation, and catalysis. The bromine substituent on the triazole ring could also introduce specific functionalities or influence the packing and properties of the resulting MOF.

In the field of energetic materials, nitrogen-rich heterocyclic compounds are of great interest due to their high heats of formation and the generation of environmentally benign N₂ gas upon decomposition. energetic-materials.org.cnpurdue.edu Triazole-based compounds are a significant class of energetic materials. energetic-materials.org.cnrsc.orgresearchgate.net The presence of the bromine atom in this compound could be leveraged in the design of novel energetic materials, potentially influencing their density, stability, and energetic performance.

Catalytic Applications

The presence of multiple nitrogen atoms with available lone pairs in the pyridine and triazole rings makes this compound a versatile ligand for the development of catalysts. researchgate.netmdpi.comrsc.org Pyridine-substituted bis-1,2,4-triazole derivatives have been investigated for their catalytic activity in biaryl synthesis. researchgate.net These ligands, in the presence of a metal precursor, can form in-situ catalysts for cross-coupling reactions.

The coordination of this compound to various metal centers could yield complexes with catalytic activity for a range of organic transformations. The electronic properties of the ligand, influenced by the brominated triazole and pyridine rings, can be tuned to optimize the catalytic performance of the metal center. For example, palladium(II) and platinum(II) complexes of ligands containing both phosphine (B1218219) and pyridine-triazole functionalities have shown excellent catalytic activity in α-alkylation reactions. rsc.org Furthermore, iridium(III) complexes with 2-(1H-pyrazol-3-yl)pyridine ligands have been shown to catalyze the dehydrogenation of formic acid. mdpi.com These examples highlight the potential of pyridine-triazole based ligands in homogeneous catalysis.

Ligands in Homogeneous and Heterogeneous Catalysis (e.g., Suzuki Coupling)

The pyridine-triazole scaffold is a well-regarded ligand framework in coordination chemistry, capable of forming stable complexes with various transition metals, particularly palladium. These complexes have demonstrated considerable catalytic activity in cross-coupling reactions, which are fundamental to modern organic synthesis.

Palladium(II) complexes featuring bidentate pyridine-triazole ligands have been synthesized and characterized, revealing a square planar geometry where the ligand coordinates to the palladium center through the nitrogen atoms of both the pyridine and triazole rings. researchgate.netnih.gov Such complexes have been investigated as catalysts in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds between aryl halides and boronic acids. researchgate.net

Computational studies on pyridine-substituted-bis-1,2,4-triazole derivatives have been conducted to understand their structural properties and predict their catalytic potential. dergipark.org.tr Experimental work has shown that palladium complexes of these ligands can catalyze the Suzuki coupling of various aryl bromides with phenylboronic acid under relatively mild, aerobic conditions. researchgate.netdergipark.org.tr The efficiency of the catalytic system is influenced by the electronic nature of the substituents on the aryl bromide. Generally, electron-withdrawing groups on the aryl bromide enhance the reaction rate, while electron-donating groups can decrease it. dergipark.org.tr

For instance, in a study of related pyridine-bis-triazole ligands, the catalytic activity in the Suzuki coupling reaction was quantified by the conversion percentage of aryl bromides to their corresponding biaryl products. The results, as summarized in the table below, highlight the influence of the substrate on the catalytic efficiency.

| Aryl Bromide | Ligand | Catalyst System | Conversion (%) |

| 4-Bromoanisole | 5,5′-(pyridine-2,5-diyl)bis(4-ethyl-4H-1,2,4-triazole-3-thiol) | PdCl2 | 32 |

| 4-Bromoacetophenone | 5,5′-(pyridine-2,5-diyl)bis(4-ethyl-4H-1,2,4-triazole-3-thiol) | PdCl2 | 52 |

| 4-Bromobenzaldehyde | 5,5′-(pyridine-2,5-diyl)bis(4-ethyl-4H-1,2,4-triazole-3-thiol) | PdCl2 | 61 |

| 4-Bromobenzaldehyde | 5,5′-(pyridine-2,5-diyl)bis(4-phenyl-4H-1,2,4-triazole-3-thiol) | PdCl2 | 48 |

| 4-Bromoacetophenone | 5,5′-(pyridine-2,5-diyl)bis(4-phenyl-4H-1,2,4-triazole-3-thiol) | PdCl2 | 50 |

The bromo-substituent on the triazole ring of this compound can also influence the electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes. Furthermore, the development of photoswitchable palladium complexes with azopyridyl-triazole ligands has opened avenues for controlling catalytic activity with light. nih.gov The light-induced isomerization of the azobenzene (B91143) unit can alter the solubility of the complex, thereby switching the catalysis on or off. nih.gov This approach allows for temporal and spatial control over the reaction, which is a significant advancement in catalyst design. nih.gov

Role in Biomimetic Catalysis and Artificial Enzymes

The structural motifs present in this compound are reminiscent of coordination environments found in the active sites of metalloenzymes. This has led to research into its potential use in biomimetic catalysis and the construction of artificial enzymes. The field of artificial enzymes aims to create synthetic molecules that mimic the function of natural enzymes, often by incorporating a catalytic metal center within a structured organic scaffold. rsc.orgresearchgate.net

Triazole-based ligands, such as tris(triazolyl)borates, have been explored for their ability to form biomimetic structures. researchgate.net The additional nitrogen atoms in the triazole rings, compared to more traditional pyrazole-based ligands, can engage in hydrogen bonding, which can influence the secondary coordination sphere and mimic the intricate networks of hydrogen bonds found in enzyme active sites. researchgate.net These interactions are crucial for substrate recognition, orientation, and the modulation of the metal center's reactivity.

The pyridine and triazole rings of this compound can chelate metal ions that are relevant to biological processes, such as copper and zinc. The resulting complexes can serve as simplified models for studying the mechanisms of metalloenzymes. For example, triazole-pyridine derivatives have been investigated as dual-function molecules that can interact with the amyloid-β peptide and modulate its aggregation, a process implicated in Alzheimer's disease. nih.gov This highlights the potential for these scaffolds to interact with biological molecules and influence their behavior.

Furthermore, supramolecular scaffolds are increasingly being used to construct artificial enzymes. rsc.orgresearchgate.net The self-assembly of ligands like this compound into larger, well-defined structures could create cavities or pockets that function as active sites. By incorporating catalytic groups or metal ions into these assemblies, it may be possible to create artificial enzymes with tailored specificities and activities.

Supramolecular Chemistry and Self-Assembly

The non-covalent interactions involving this compound are central to its application in supramolecular chemistry. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions can direct the self-assembly of this molecule into a variety of ordered architectures with emergent properties.

Molecular Recognition and Host-Guest Systems

The pyridine and triazole rings of this compound contain both hydrogen bond donors (the N-H of the triazole) and acceptors (the nitrogen atoms of both rings). This arrangement makes the molecule well-suited for molecular recognition events, where it can selectively bind to other molecules (guests) through a network of non-covalent interactions.

The development of host-guest systems is a cornerstone of supramolecular chemistry. rsc.org In this context, molecules like this compound can act as hosts for a variety of guests, including ions and small neutral molecules. The specificity of this binding is determined by the geometric and electronic complementarity between the host and the guest. For instance, aryl-triazole foldamers that incorporate a pyridinium (B92312) motif have been shown to bind halide anions in aqueous media, demonstrating the potential for this scaffold in anion recognition. rsc.org

Self-Assembly into Macrocycles, Nanotubes, and Polymeric Networks

The directional nature of the non-covalent interactions involving this compound can be harnessed to promote its self-assembly into larger, more complex structures. The formation of macrocycles, nanotubes, and polymeric networks from molecular building blocks is a key area of research in materials science. nso-journal.orgnso-journal.org

While direct examples of this compound forming such structures are not yet prevalent in the literature, the principles of self-assembly suggest its potential. For example, the combination of hydrogen bonding and π-π stacking can lead to the formation of one-dimensional chains or tapes, which can then associate to form higher-order structures. The bromo-substituent can also play a role in directing the assembly through halogen bonding. The use of bifunctional supramolecular reagents containing both hydrogen- and halogen-bonding sites has been shown to be a reliable method for constructing extended molecular networks with predictable connectivity. nih.gov

Anion Binding and Sensing Capabilities

The triazole moiety of this compound is known to be an effective motif for anion recognition. researchgate.net The C-H group on the triazole ring can act as a hydrogen bond donor, and its acidity can be tuned by the substituents on the ring. The presence of the electron-withdrawing bromo-group is expected to enhance the acidity of the triazole C-H, thereby strengthening its interaction with anions.

This property has been exploited in the design of chemosensors for the detection of specific anions. nanobioletters.com Upon binding of an anion, a change in the spectroscopic properties of the molecule, such as its fluorescence or UV-Vis absorption, can be observed. This change provides a signal for the presence and concentration of the anion. For example, 4-(pyrrol-1-yl)pyridine and its derivatives have been shown to act as supramolecular chemodosimeters for nitrite (B80452) ions in aqueous solution. mdpi.com The sensing mechanism is believed to involve changes in the supramolecular aggregation of the sensor molecule upon interaction with the anion. mdpi.com

Aryl-triazole oligomers containing a pyridinium unit have demonstrated enhanced binding affinities for halide anions in aqueous solutions, indicating that the pyridine-triazole framework is a promising scaffold for the development of anion receptors and sensors. rsc.org

Intermolecular Interactions Driving Supramolecular Architectures

The solid-state structure of this compound and its derivatives is governed by a complex interplay of intermolecular interactions. X-ray crystallographic studies of related compounds provide valuable insights into the types of interactions that are likely to be important.

Hydrogen bonding is a dominant force in the crystal packing of molecules containing N-H and N moieties. In the crystal structure of related triazole derivatives, weak intermolecular C-H···O and C-H···N hydrogen bonds have been observed to link molecules into extended chains. nih.govresearchgate.net

Halogen bonding, an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site, is also expected to play a significant role in the supramolecular assembly of this compound. nih.gov The bromine atom can interact with the nitrogen atoms of the pyridine or triazole rings of neighboring molecules, leading to the formation of well-defined supramolecular synthons. The combination of hydrogen and halogen bonding has been shown to be a powerful strategy for the construction of extended solid-state networks. nih.gov

| Interaction Type | Description |

| Hydrogen Bonding | Occurs between the N-H group of the triazole and nitrogen atoms of adjacent molecules, as well as weaker C-H···N and C-H···O interactions. |

| Halogen Bonding | An attractive interaction between the bromine atom and nucleophilic sites like the nitrogen atoms of the pyridine or triazole rings. |

| π-π Stacking | Interactions between the aromatic pyridine and triazole rings of adjacent molecules. |

| C-H···π Interactions | A C-H bond interacting with the electron cloud of a nearby aromatic ring. |

Chemical Biology and Rational Design Principles (excluding clinical trials and specific drug data)

The pyridine-triazole scaffold, exemplified by this compound, serves as a cornerstone in the rational design of biologically active molecules. This framework is particularly prevalent in the development of enzyme inhibitors, where the specific arrangement of nitrogen atoms and the potential for diverse substitutions allow for fine-tuning of interactions with biological targets. The chemical biology of these compounds is explored through understanding their molecular mechanisms, analyzing ligand-target binding, and systematically studying structure-activity relationships.

Molecular Mechanisms of Action of Triazole Derivatives (e.g., Enzyme Inhibition Pathways, Cytochrome P450 14α-demethylase (CYP51) inhibition)

The 1,2,4-triazole moiety is a key pharmacophore in a multitude of enzyme inhibitors due to its unique electronic properties and ability to coordinate with metal ions within enzyme active sites. isp.edu.pkresearchgate.net Triazole-derived compounds are effective inhibitors of a wide range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. isp.edu.pkacs.org The mechanism often involves the nitrogen atoms of the triazole ring acting as potent ligands.

A primary and well-established mechanism of action for many triazole-containing compounds is the inhibition of Cytochrome P450 enzymes, particularly lanosterol (B1674476) 14α-demethylase (CYP51). nih.govfrontiersin.org This enzyme is critical in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govasm.org The inhibition of CYP51 disrupts the integrity of the cell membrane, leading to cell death in pathogens. nih.gov

The catalytic cycle of CYP51 involves three main steps, each requiring oxygen and NADPH-derived reducing equivalents to convert lanosterol to ergosterol precursors. nih.gov

Monooxygenation: The 14α-methyl group of the sterol substrate is first hydroxylated.

Oxidation: The resulting alcohol is then oxidized to a 14α-carboxyaldehyde.

Deformylation: The aldehyde is removed as formic acid, which results in the formation of a Δ14,15 double bond in the sterol core. nih.gov

Triazole inhibitors function by disrupting this cycle. The sp2-hybridized nitrogen atom at the N4 position of the triazole ring coordinates strongly to the heme iron atom in the active site of the CYP51 enzyme. frontiersin.org This interaction prevents the binding of oxygen and the substrate, lanosterol, effectively halting the demethylation process and the entire sterol biosynthesis pathway. nih.govfrontiersin.org This targeted inhibition is a cornerstone of the biological activity of many azole-based compounds. Beyond CYP51, other mechanisms have been identified; for instance, certain triazole-based scaffolds have been shown to target bacterial DNA gyrase by competitively interacting within the enzyme's cleavage core, preventing DNA replication. nih.gov

Ligand-Target Interactions: Insights from Molecular Docking Studies

Molecular docking simulations provide critical insights into how pyridine-triazole derivatives orient themselves within the active sites of target proteins, elucidating the specific intermolecular interactions that govern their inhibitory activity. ijper.orgresearchgate.netmdpi.com These in silico studies are fundamental to rational drug design, allowing for the prediction of binding affinities and the optimization of ligand structures. nih.gov

For triazole derivatives targeting CYP51, docking studies reveal that the triazole ring positions itself deep within the active site to allow the N4 nitrogen to coordinate with the heme iron. nih.gov The rest of the molecule, including the pyridine ring and its substituents, forms additional stabilizing interactions with surrounding amino acid residues. These interactions are typically non-covalent and can include:

Hydrogen Bonding: The nitrogen atoms of the pyridine and triazole rings can act as hydrogen bond acceptors with residues such as tyrosine, serine, or histidine. researchgate.net

π-π Stacking and π-Alkyl Interactions: The aromatic pyridine and triazole rings often engage in π-π stacking with aromatic residues like phenylalanine or tyrosine, and π-alkyl interactions with aliphatic residues. nih.gov

Hydrophobic Interactions: Substituents on the pyridine or triazole rings can fit into hydrophobic pockets within the active site, enhancing binding affinity.

The table below summarizes findings from various molecular docking studies on pyridine-triazole derivatives with different biological targets, illustrating the common types of interactions that stabilize the ligand-protein complex.

| Target Protein | Ligand Scaffold | Key Interacting Residues | Types of Interactions Observed | Reference |

|---|---|---|---|---|

| Candida albicans CYP51 | 1,2,3-Triazole derivatives | TYR132, PHE228, MET508 | Heme coordination, π-π stacking, π-alkyl, hydrogen bonding, Van der Waals | nih.gov |

| Human Carbonic Anhydrase IX (hCA IX) | Sulfonamide-triazolyl-pyridine | HIS94, HIS96, HIS119, THR199, THR200 | Zinc coordination, hydrogen bonding | mdpi.com |

| Aurora B Kinase | 1,2,3-Triazolyl-pyridine hybrids | ALA213, LYS106, GLU155 | Hydrogen bonding, hydrophobic interactions | nih.gov |

| EGFR Tyrosine Kinase | Thiazolyl-pyridine hybrids | LEU718, VAL726, ALA743, LYS745, MET793 | Hydrogen bonding, π-cation, hydrophobic interactions | mdpi.com |

| Serotonin 5-HT1A Receptor | Bicyclic pyridine-1,2,3-triazole hybrids | ASP116, TYR390, PHE361, PHE362 | Hydrogen bonding, π-π stacking | nih.gov |

Structure-Activity Relationship (SAR) Analysis based on Molecular Scaffolding

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of lead compounds like this compound. SAR analysis involves systematically modifying different parts of the molecular scaffold and evaluating how these changes affect the compound's interaction with its biological target. nih.govnih.gov For the pyridine-triazole scaffold, key areas for modification include the pyridine ring, the triazole ring, the bromo-substituent, and the linkage between the two heterocyclic rings.

The Pyridine Ring: The pyridine ring serves as a versatile anchor. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring itself can participate in aromatic interactions. The position and nature of substituents on this ring are critical. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, influencing its binding affinity and pharmacokinetic properties. mdpi.com For example, adding hydrophobic groups can enhance binding in lipophilic pockets of an enzyme's active site.

The 1,2,4-Triazole Ring: This ring is often the primary pharmacophore responsible for enzyme inhibition, especially in metalloenzymes like CYP51. frontiersin.org While the core triazole structure is typically conserved for its heme-coordinating ability, substitutions at other positions can influence selectivity and potency. For instance, alkyl or aryl groups can provide additional contact points with the target protein.

The Bromo Substituent: Halogen atoms, such as the bromine in this compound, can significantly impact biological activity. Bromine can form halogen bonds, which are specific non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the protein's active site. It also increases the lipophilicity of the compound, which can affect cell permeability and binding. The position of the bromine atom is crucial; studies on related compounds have shown that different halogen substitutions can lead to varied potencies. For instance, research on 1,2,4-triazoles linked with substituted benzyl (B1604629) groups found that a 4-bromobenzylthio derivative exhibited significant anticancer activity. ijpca.org

The following table summarizes key SAR principles for pyridine-triazole scaffolds based on findings from related derivative classes.

| Molecular Component | Modification | Observed Impact on Activity | Potential Rationale |

|---|---|---|---|

| Pyridine Ring | Addition of small alkyl groups | Can increase potency | Fills small hydrophobic pockets in the target's active site. |

| Pyridine Ring | Introduction of electron-withdrawing groups | Modulates pKa and hydrogen bonding capability | Alters electronic distribution, affecting interactions with polar residues. |

| Triazole Ring | Substitution on N1 position | Can significantly alter potency and selectivity | The substituent can extend into different sub-pockets of the active site, creating new interactions. |

| Bromo Substituent | Presence of a halogen (e.g., Bromo, Chloro) | Often enhances potency | Participates in halogen bonding and increases lipophilicity for improved binding. ijpca.org |

| Bromo Substituent | Varying the position of the halogen | Leads to differential activity | Optimal positioning is required for effective halogen bonding with specific residues. |

Q & A